Diisobutyl oxalate
Overview
Description
Diisobutyl oxalate, also known as oxalic acid, bis(2-methylpropyl) ester, is an organic compound with the molecular formula C10H18O4. It is a diester of oxalic acid and isobutanol. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisobutyl oxalate can be synthesized through the esterification of oxalic acid with isobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of oxalic acid to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and isobutanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor and purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diisobutyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and isobutanol.
Reduction: this compound can be reduced to produce diisobutyl glycolate using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, reflux conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.
Major Products Formed
Hydrolysis: Oxalic acid and isobutanol.
Reduction: Diisobutyl glycolate.
Substitution: Various substituted oxalates depending on the nucleophile used.
Scientific Research Applications
Diisobutyl oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various oxalate derivatives.
Biology: Studied for its potential use in biological systems as a chelating agent.
Medicine: Investigated for its potential therapeutic applications due to its ability to form stable complexes with metal ions.
Industry: Used as a plasticizer in the production of plastics and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of diisobutyl oxalate involves its ability to form stable complexes with metal ions. This chelating property allows it to bind to metal ions and prevent them from participating in unwanted chemical reactions. The molecular targets of this compound include metal ions such as calcium, magnesium, and iron. The pathways involved in its mechanism of action include the formation of stable chelate complexes, which can be used to sequester metal ions in various applications.
Comparison with Similar Compounds
Diisobutyl oxalate can be compared with other similar compounds such as:
Dimethyl oxalate: Another diester of oxalic acid, but with methanol instead of isobutanol. It has similar chemical properties but different physical properties due to the smaller size of the methyl groups.
Diethyl oxalate: A diester of oxalic acid with ethanol. It has similar reactivity but different solubility and boiling point compared to this compound.
Dibutyl oxalate: A diester of oxalic acid with butanol. It has similar chemical properties but different physical properties due to the larger size of the butyl groups.
This compound is unique due to the presence of isobutyl groups, which provide it with distinct physical properties such as solubility and boiling point, making it suitable for specific applications where other oxalates may not be as effective.
Properties
IUPAC Name |
bis(2-methylpropyl) oxalate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-7(2)5-13-9(11)10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRRTUSXQPXVES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290220 | |
Record name | diisobutyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-61-5 | |
Record name | NSC67394 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diisobutyl oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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